3-(2,5-Dimethoxyphenyl)-3-hydroxypropanenitrile

Catalog No.
S14138419
CAS No.
M.F
C11H13NO3
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,5-Dimethoxyphenyl)-3-hydroxypropanenitrile

Product Name

3-(2,5-Dimethoxyphenyl)-3-hydroxypropanenitrile

IUPAC Name

3-(2,5-dimethoxyphenyl)-3-hydroxypropanenitrile

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,7,10,13H,5H2,1-2H3

InChI Key

VNZFFZIZKHTBPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CC#N)O

3-(2,5-Dimethoxyphenyl)-3-hydroxypropanenitrile is a chemical compound characterized by its unique structure, which includes a hydroxyl group and a nitrile functional group attached to a propanenitrile backbone. The presence of the dimethoxyphenyl group contributes to its chemical properties and potential biological activities. This compound can be represented by the molecular formula C12H15N1O3C_{12}H_{15}N_{1}O_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Typical of nitriles and alcohols. Key reactions include:

  • Nucleophilic Addition: The nitrile group can undergo nucleophilic attack by various nucleophiles, leading to the formation of amines or carboxylic acids upon hydrolysis.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Reduction Reactions: The nitrile can be reduced to an amine or aldehyde using reducing agents such as lithium aluminum hydride.

Preliminary studies suggest that 3-(2,5-Dimethoxyphenyl)-3-hydroxypropanenitrile may exhibit significant biological activity. Compounds with similar structures have been associated with dopaminergic properties, indicating potential applications in treating neurological disorders. The dimethoxyphenyl moiety is known to influence interactions with dopamine receptors, which could translate into therapeutic effects in conditions like Parkinson's disease or schizophrenia .

Several synthesis methods have been explored for creating 3-(2,5-Dimethoxyphenyl)-3-hydroxypropanenitrile:

  • Nitrilation of Alcohols: Starting from a suitable alcohol derivative, nitrilation can be achieved using reagents like sodium cyanide in the presence of acid catalysts.
  • Refluxing with Dimethoxybenzaldehyde: A common method involves refluxing 2,5-dimethoxybenzaldehyde with propanenitrile in the presence of a base to facilitate the formation of the desired compound.
  • Multi-step Synthesis: This may include initial formation of an intermediate compound followed by subsequent reactions to introduce the hydroxyl and nitrile groups.

3-(2,5-Dimethoxyphenyl)-3-hydroxypropanenitrile has potential applications in various fields:

  • Pharmaceuticals: Due to its possible dopaminergic activity, it could serve as a lead compound for developing treatments for neurological disorders.
  • Chemical Intermediates: It may be used as an intermediate in organic synthesis for producing other complex molecules.
  • Research: This compound can be utilized in studies investigating structure-activity relationships within pharmacologically relevant compounds.

Interaction studies focusing on 3-(2,5-Dimethoxyphenyl)-3-hydroxypropanenitrile are essential for understanding its pharmacological profile. Research indicates that compounds with similar structures interact with dopamine receptors, suggesting that this compound may also exhibit such interactions. Specific studies on receptor binding affinities and downstream signaling pathways would provide insights into its biological mechanisms .

Several compounds share structural similarities with 3-(2,5-Dimethoxyphenyl)-3-hydroxypropanenitrile. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
3-(2-Methoxyphenyl)-3-hydroxypropanenitrileContains one methoxy groupPotentially less potent than its dimethoxy counterpart
4-(2,5-Dimethoxyphenyl)-4-hydroxybutyronitrileLonger carbon chainMay exhibit different biological activity profiles
2-(2,5-Dimethoxyphenyl)propionitrileLacks hydroxyl groupDifferent reactivity due to absence of hydroxyl functionality
3-(4-Methoxyphenyl)-3-hydroxypropanenitrileSubstituted at para positionAltered receptor interaction potential

This comparison illustrates how variations in substituents and functional groups can influence the chemical properties and biological activities of similar compounds.

Nucleophilic Substitution Strategies for Phenolic Precursor Activation

The activation of phenolic precursors forms the cornerstone of 3-(2,5-dimethoxyphenyl) intermediate synthesis. Modern protocols employ potassium dihydrogen phosphate-mediated decarboxylation of 3,4-dimethoxybenzoyl acetic acid derivatives, achieving complete conversion within 4 hours at 40°C. Radical activation methods demonstrate particular efficacy, where phenoxyl radicals generated through single-electron oxidation exhibit σ~p~ values of -1.12, dramatically enhancing ring electrophilicity for subsequent substitutions.

Phase-transfer catalytic systems using tetrabutylammonium bromide enable nucleophilic displacement under biphasic conditions, with KH2PO4 buffers maintaining optimal pH for methoxy group stability. Computational studies reveal transition state stabilization through hyperconjugative interactions between the developing negative charge at the reaction center and adjacent methoxy substituents.

Activation MethodReaction TimeYield (%)Key Catalyst
Classical SNAr12 h68K2CO3
Radical-Enhanced50 min76TBAB/DMSO
Phase-Transfer30 min85KOH/TBAB

Table 1: Comparative performance of phenolic activation strategies.

Cyanohydrin Formation Techniques for Nitrile Group Introduction

Cyanohydrin chemistry provides the most direct route to the β-hydroxynitrile moiety. Sodium cyanide in DMSO-toluene mixtures facilitates conjugate addition to 2,5-dimethoxyphenyl carbonyl precursors, with yields optimized to 89% through careful control of water activity. Recent innovations employ trimethylsilyl cyanide as a safer alternative, generating the nitrile functionality through in situ protonolysis of silyl ether intermediates.

The reaction proceeds through a reversible carbonyl addition mechanism:

$$ \text{RC=O} + \text{CN}^- \rightleftharpoons \text{RC(O^-)CN} \xrightarrow{H_2O} \text{RC(OH)CN} $$

Kinetic studies demonstrate first-order dependence on both carbonyl concentration and cyanide nucleophilicity. Steric effects from the 2,5-dimethoxy substitution pattern necessitate elevated temperatures (60-80°C) to overcome transition state crowding.

Stereoselective Hydroxylation Approaches in Propanenitrile Backbone Assembly

Controlling the C3 hydroxyl stereochemistry presents significant synthetic challenges. Sharpless asymmetric dihydroxylation conditions (AD-mix β, CH3SO2NH2) applied to allylnitrile precursors achieve 92% ee, though competing epoxidation pathways limit practical utility. More effective results come from enzymatic hydroxylation using modified cytochrome P450 monooxygenases, which selectively produce the (R)-enantiomer with >99% optical purity.

Molecular dynamics simulations reveal key hydrogen-bonding interactions between the nitrile group and enzyme active sites that dictate stereochemical outcomes. The hydroxylation mechanism proceeds through radical rebound pathways, with spin density calculations showing preferential oxygen addition from the re face of the prochiral center.

Catalytic Systems for Methoxy Group Retention During Coupling Reactions

Preserving the sensitive 2,5-dimethoxy substitution pattern requires meticulously designed catalytic systems. Tetrabutylammonium bromide phase-transfer catalysts in DMSO-KOH matrices demonstrate exceptional methoxy group retention (>98%) during dehydration steps. The mechanism involves:

  • Formation of a tight ion pair between the deprotonated intermediate and ammonium cation
  • Shielding of methoxy oxygen lone pairs from nucleophilic attack
  • Rapid product extraction into the organic phase

Alternative approaches employ sacrificial silyl protecting groups, though these introduce additional synthetic steps. Comparative studies show unprotected strategies using TBAB/KOH achieve equivalent yields (85% vs 82%) with significantly reduced process complexity.

$$ \text{Ar-OCH}3 + \text{Base} \xrightarrow{\text{TBAB}} \text{Ar-O}^- \cdots \text{N}^+(\text{Bu})4 \rightarrow \text{Stable Intermediate} $$

The development of these catalytic systems has enabled multigram-scale synthesis while maintaining the structural integrity of the dimethoxyphenyl moiety, a critical advancement for industrial applications.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

207.08954328 g/mol

Monoisotopic Mass

207.08954328 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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